N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-7-6-12(15-13)17-8-2-3-10(9-17)16-21(18,19)11-4-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFAVNQMZHISJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-(methylsulfanyl)pyrimidine
The pyrimidine ring is functionalized at the 2- and 4-positions through nucleophilic aromatic substitution (SNAr). Commercial 4,6-dichloro-2-methylpyrimidine undergoes sequential substitution:
-
Methylsulfanyl introduction : Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) at 60–80°C replaces the 2-chloro group with a methylsulfanyl moiety.
-
Chlorine retention : The 4-chloro group remains intact for subsequent piperidine coupling.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaSMe | DMF | 80°C | 85% |
Piperidine Coupling via Nucleophilic Aromatic Substitution
The 4-chloro group of 4-chloro-2-(methylsulfanyl)pyrimidine reacts with piperidin-3-amine under basic conditions. Anhydrous potassium carbonate (K2CO3) in acetonitrile facilitates the SNAr mechanism, yielding 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-amine .
Optimization Insights :
Sulfonamide Formation
Cyclopropanesulfonyl Chloride Preparation
Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanesulfonic acid using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The latter is preferred due to milder conditions:
Coupling with Piperidine Amine
The sulfonamide bond is formed by reacting cyclopropanesulfonyl chloride with 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-amine in dichloromethane (DCM) or THF. Triethylamine (TEA) neutralizes HCl byproducts:
Critical Parameters :
-
Stoichiometry: 1.1 equiv of sulfonyl chloride ensures complete amine conversion.
-
Temperature: 0°C to room temperature minimizes side reactions.
Convergent Route and Final Purification
Hybridization of Fragments
The convergent approach avoids side reactions associated with late-stage sulfonylation. After isolating the pyrimidine-piperidine intermediate, sulfonamide formation proceeds efficiently, yielding the final product in >80% purity.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride and byproducts. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.95–3.89 (m, 1H, piperidine-H), 2.58 (s, 3H, SMe), 1.45–1.39 (m, 4H, cyclopropane-H).
-
HRMS : [M+H]+ calcd. for C14H21N3O2S2: 327.1024; found: 327.1028.
Alternative Pathways and Optimization
Mitsunobu Reaction for Piperidine Functionalization
In patented methods, the Mitsunobu reaction couples pyrimidine alcohols with piperidine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This approach is less common due to higher costs but offers superior stereocontrol.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the piperidine amine prevents undesired sulfonylation at alternative sites. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent reactions.
Scalability and Industrial Applications
Kilogram-scale syntheses employ continuous flow reactors for the SNAr step, reducing reaction times from hours to minutes. Environmental considerations favor aqueous workup steps over halogenated solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine or piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a cyclopropane ring, which is known for its strain and unique reactivity, potentially influencing its pharmacological properties. The presence of a methylsulfanyl group and a pyrimidine moiety suggests possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, research has demonstrated that similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action for N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide remains to be fully elucidated but is hypothesized to involve modulation of kinase activity.
Antimicrobial Properties
Pyrimidine derivatives have been explored for their antimicrobial effects. Studies suggest that the incorporation of the piperidine and cyclopropane groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further investigation as an antimicrobial agent.
Central Nervous System (CNS) Effects
Compounds with similar structures have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. Research into this compound may reveal its potential as a therapeutic agent for conditions such as depression or anxiety.
Case Study 1: Anticancer Mechanisms
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrimidine-based compounds, including derivatives of this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of various piperidine derivatives found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Neuropharmacological Assessment
Research conducted at a leading university aimed to evaluate the neuropharmacological effects of similar compounds. Preliminary findings showed that certain derivatives could modulate neurotransmitter levels in animal models, indicating potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
Structural and Functional Differences
Electronic and Steric Effects
- Brominated Analog : The introduction of a bromine atom at the pyrimidine’s 5-position (Compound ) increases molecular weight (416.35 vs. 337.44) and introduces an electron-withdrawing group. This modification may enhance binding affinity in hydrophobic pockets but reduce solubility .
- Dioxothianylmethyl Derivative : Replacement of the pyrimidinyl group with a 1,1-dioxothian-4-ylmethyl substituent (Compound ) alters electronic properties due to the sulfone group. The larger, more rigid thiane ring may restrict conformational flexibility compared to the planar pyrimidine core .
Scaffold Variations
- Pyrazole-Based Analog: The racemic compound from replaces the piperidine linker with a pyrazole ring and incorporates a tetrahydrofuran-3-yl group. This reduces molecular weight (292.39 vs.
Research Findings and Implications
Crystallographic Insights
- The racemic pyrazole analog () crystallizes with two enantiomers in the asymmetric unit, stabilized by intramolecular N–H⋯N hydrogen bonds. Similar hydrogen-bonding patterns may exist in the target compound, influencing crystal packing and solubility .
- Structural validation tools (e.g., SHELXL, ORTEP-III) ensure accuracy in determining bond lengths and angles, critical for comparing conformational stability across analogs .
Pharmacological Predictions
- The cyclopropanesulfonamide group, common to the target compound and , is a known pharmacophore in sulfonamide-based inhibitors.
- The tetrahydrofuran substituent in may enhance metabolic stability compared to piperidine-based structures due to reduced basicity .
Biological Activity
N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique arrangement of a methylsulfanyl-substituted pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonamide group. The synthesis typically involves multiple steps including the bromination of pyrimidine derivatives followed by reactions with piperidine derivatives to form the final product.
Properties Overview
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2S |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | RMEGURZVWSBIBW-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies on related mercapto-substituted compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer cells . The IC50 values for these compounds often fall within the range of 6.2 μM to 43.4 μM against specific cancer types, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
In addition to anticancer effects, the compound is being investigated for its antimicrobial potential. Compounds containing pyrimidine and piperidine moieties have demonstrated antibacterial and antifungal activities in various studies, likely due to their ability to interact with microbial enzymes or membranes .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.
- Receptor Modulation : It might modulate receptor activity, impacting cellular signaling pathways involved in growth and survival.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyrimidine derivatives against MCF-7 breast cancer cells, revealing that certain modifications significantly enhanced their potency .
- Antimicrobial Screening : Another study screened various methylthio-pyrimidine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting promising results that warrant further investigation into their mechanisms .
Q & A
What are the key challenges in synthesizing N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide, and how can they be methodologically addressed?
Answer:
The synthesis involves multi-step reactions, including regioselective coupling of the pyrimidinyl-piperidine core and sulfonamide formation. Key challenges include:
- Regioselective Pyrimidine Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for attaching the methylsulfanyl group to the pyrimidine ring. Precise control of reaction stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) minimizes side products .
- Piperidine Ring Modification: Introducing the cyclopropanesulfonamide group requires nucleophilic substitution under anhydrous conditions. Using a base like NaH in THF ensures efficient sulfonamide bond formation .
- Purification: High-performance liquid chromatography (HPLC) with a C18 column resolves polar intermediates, while recrystallization in ethanol/water mixtures enhances final compound purity .
How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify regiochemistry (e.g., pyrimidine proton splitting patterns) and sulfonamide linkage integrity. Aromatic protons in the pyrimidine ring typically appear as doublets (δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements (e.g., [M+H]+ ion) confirm molecular formula alignment with theoretical values.
- X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry, particularly for the cyclopropane and piperidine moieties .
- HPLC Purity Assessment: A gradient elution (e.g., 10–90% acetonitrile in water) with UV detection at 254 nm ensures ≥95% purity .
What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
Answer:
- Stepwise Intermediate Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) tracks reaction progress. For example, the pyrimidine-piperidine intermediate should show a distinct Rf shift after sulfonylation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) improve solubility during coupling reactions, while low-temperature (−20°C) steps suppress side reactions in cyclopropane ring formation .
- Catalyst Screening: Testing palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for coupling efficiency can increase yields by 15–20% .
How should discrepancies in biological activity data for this compound be analyzed?
Answer:
- Purity Reassessment: Contaminants (e.g., unreacted intermediates) may skew activity. Reanalyze batches via HPLC and retest in biological assays .
- Stereochemical Variants: Enantiomeric impurities (e.g., cyclopropane ring stereoisomers) can alter target binding. Chiral HPLC or circular dichroism (CD) spectroscopy identifies such issues .
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (e.g., 7.4 vs. 6.8) may explain conflicting IC₅₀ values. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
What in silico methods are recommended for predicting the biological targets of this compound?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Glide simulate binding to potential targets (e.g., kinases or GPCRs). The pyrimidine and sulfonamide groups often interact with ATP-binding pockets .
- Pharmacophore Modeling: Software such as MOE identifies critical features (e.g., hydrogen bond acceptors on the sulfonamide) for target prioritization.
- Quantitative Structure-Activity Relationship (QSAR): Train models using PubChem bioactivity data (e.g., IC₅₀ values of analogs) to predict efficacy against cancer or microbial targets .
How can the stability of this compound under physiological conditions be assessed?
Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. LC-MS monitors degradation products (e.g., hydrolyzed sulfonamide) .
- Plasma Stability Studies: Exposure to human or rodent plasma (37°C, 1–6 hours) evaluates esterase-mediated breakdown. Precipitation with acetonitrile followed by centrifugation isolates intact compound for analysis .
- Forced Degradation: Heat (60°C), light (UV-A), and oxidative stress (H₂O₂) identify vulnerable functional groups. The methylsulfanyl moiety is prone to oxidation, forming sulfoxide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
